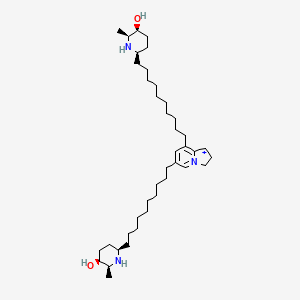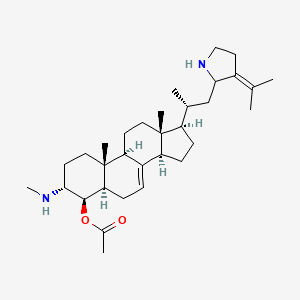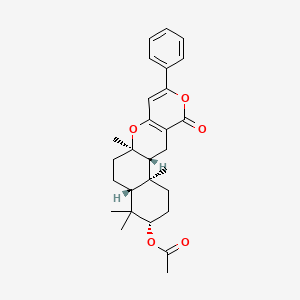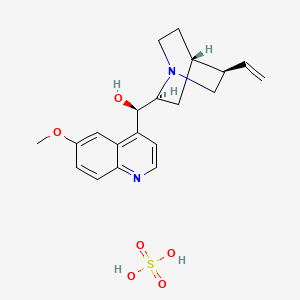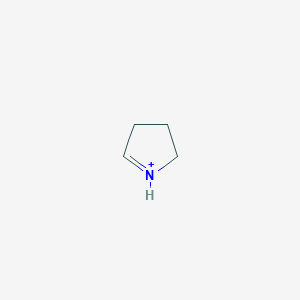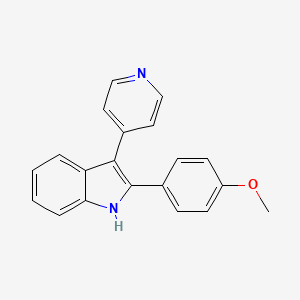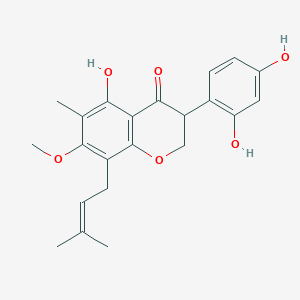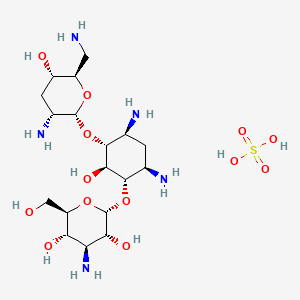
Sulfate de tobramycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tobramycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, particularly those caused by Gram-negative bacteria, including Pseudomonas aeruginosa . Tobramycin sulfate is known for its effectiveness in treating severe infections such as sepsis, meningitis, and respiratory tract infections .
Applications De Recherche Scientifique
Tobramycin sulfate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Tobramycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tobramycin.
Mode of Action
Tobramycin binds irreversibly to one of two aminoglycoside binding sites on the 30S ribosomal subunit . This binding inhibits the initiation step of translation, causing mistranslation and misreading of the codon by the transfer RNA . As a result, incorrect delivery of aminoacyl units occurs, leading to the production of faulty proteins .
Biochemical Pathways
The primary biochemical pathway affected by tobramycin is bacterial protein synthesis. By binding to the 30S ribosomal subunit, tobramycin disrupts the process of translation, preventing the bacteria from synthesizing essential proteins . This disruption in protein synthesis leads to the death of the bacteria, making tobramycin an effective bactericidal antibiotic .
Pharmacokinetics
It can be administered intravenously, by injection, or topically to treat a variety of infections caused by susceptible bacteria . The drug’s pharmacokinetic properties are similar to those of other aminoglycosides .
Result of Action
The primary result of tobramycin’s action is the death of the bacteria. By inhibiting protein synthesis, tobramycin prevents the bacteria from carrying out essential functions, leading to their death .
Action Environment
The efficacy of tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts and the nature of the culture media can affect the activity of many antibiotics, including tobramycin . Furthermore, the drug’s efficacy can be enhanced by the addition of therapeutic concentrations of other antibiotics, such as carbenicillin .
Analyse Biochimique
Biochemical Properties
Tobramycin sulfate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S and 50S subunits of bacterial ribosomes, preventing the formation of the 70S complex, which is essential for translating mRNA into proteins . This interaction leads to the disruption of peptide chain formation, resulting in bacterial cell membrane damage and cell death . Tobramycin sulfate also interacts with RNA aptamers, which are artificially created molecules designed to bind specific targets .
Cellular Effects
Tobramycin sulfate exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell death by inhibiting protein synthesis . In addition to its antibacterial effects, tobramycin sulfate can cause neurotoxicity and nephrotoxicity in human cells, particularly affecting the ear and kidneys . These toxic effects are due to the accumulation of the drug in the renal cortex and cochlear fluid, leading to cellular damage .
Molecular Mechanism
The molecular mechanism of tobramycin sulfate involves its binding to the bacterial ribosomal subunits, specifically the 30S and 50S subunits . This binding prevents the formation of the 70S complex, which is necessary for protein synthesis . As a result, mRNA cannot be translated into proteins, leading to bacterial cell death . Tobramycin sulfate also binds to RNA aptamers, further inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tobramycin sulfate can change over time. The drug is known to be stable and does not undergo significant metabolic degradation . Its long-term use can lead to the development of bacterial resistance, reducing its efficacy . Additionally, prolonged exposure to tobramycin sulfate can result in cumulative toxic effects on renal and auditory functions .
Dosage Effects in Animal Models
The effects of tobramycin sulfate vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant toxicity . At higher doses, tobramycin sulfate can cause nephrotoxicity and ototoxicity, particularly in species such as dogs and guinea pigs . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage and duration of treatment .
Metabolic Pathways
Tobramycin sulfate is not metabolized by the body and is excreted unchanged via the kidneys . It does not undergo significant metabolic transformations, which contributes to its stability and prolonged half-life in renal tissues . The drug’s excretion is primarily through glomerular filtration, and its clearance can be affected by renal function .
Transport and Distribution
Tobramycin sulfate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the renal cortex and cochlear fluid, leading to its nephrotoxic and ototoxic effects . The drug’s distribution is influenced by its high water solubility and poor lipid solubility, which limits its penetration into certain tissues .
Subcellular Localization
The subcellular localization of tobramycin sulfate is primarily within the lysosomes of proximal tubular cells in the kidneys . Immunogold labeling studies have shown that tobramycin sulfate accumulates in the lysosomal matrix, where it exerts its toxic effects . This localization is crucial for understanding the drug’s nephrotoxic potential and guiding therapeutic interventions to minimize adverse effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tobramycin sulfate is synthesized through a series of chemical reactions involving the fermentation of Streptomyces tenebrarius. The process includes the isolation and purification of the antibiotic compound . The synthetic route involves the use of specific reagents and conditions to ensure the stability and potency of the final product .
Industrial Production Methods: Industrial production of tobramycin sulfate involves large-scale fermentation processes. The bacterium Streptomyces tenebrarius is cultured under controlled conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure tobramycin sulfate .
Analyse Des Réactions Chimiques
Types of Reactions: Tobramycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving tobramycin sulfate include sodium metabisulfite, ammonium hydroxide, and chloroform . The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the chemical reactions of tobramycin sulfate include various derivatives that are used in different formulations for medical applications .
Comparaison Avec Des Composés Similaires
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A semi-synthetic derivative of kanamycin with enhanced stability against bacterial enzymes.
Uniqueness of Tobramycin Sulfate: Tobramycin sulfate is unique in its high efficacy against Pseudomonas aeruginosa, making it a critical antibiotic for treating infections in cystic fibrosis patients . Its ability to be administered via inhalation, injection, and topical application adds to its versatility in clinical settings .
Propriétés
Numéro CAS |
49842-07-1 |
|---|---|
Formule moléculaire |
C36H84N10O38S5 |
Poids moléculaire |
1425.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1 |
Clé InChI |
NZKFUBQRAWPZJP-BXKLGIMVSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Numéros CAS associés |
32986-56-4 (Parent) |
Synonymes |
Brulamycin Nebcin Nebicin Nebramycin Factor 6 Obracin Sulfate, Tobramycin Tobracin Tobramycin Tobramycin Sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


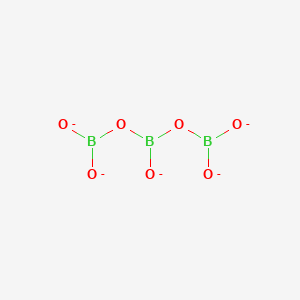
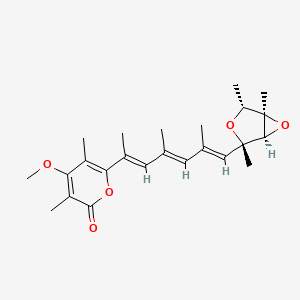
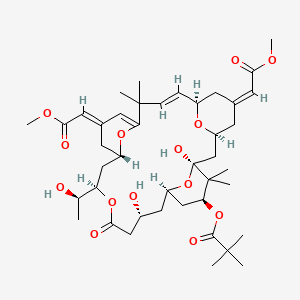
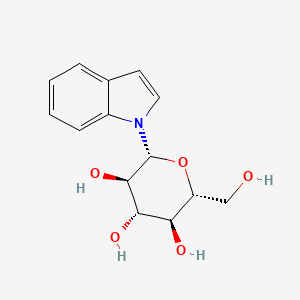
![(2E)-2-[(4aS,7R,8R,8aS)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-ylidene]acetaldehyde](/img/structure/B1245452.png)
